molecular formula C23H31GdN3Na2O11 B1674393 Gadoxetate Disodium CAS No. 135326-22-6

Gadoxetate Disodium

Cat. No.: B1674393
CAS No.: 135326-22-6
M. Wt: 728.7 g/mol
InChI Key: CMCJQFVJLCWMBD-UHFFFAOYSA-L
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Description

Gadoxetate Disodium is a paramagnetic contrast agent consisting of the disodium salt of the gadolinium ion chelated with the lipophilic moiety ethoxybenzyl (EOB) bound to diethylenetriamine pentaacetic acid (DTPA). When placed in a magnetic field, gadolinium produces a large magnetic moment and so a large local magnetic field, which can enhance the relaxation rate of nearby protons;  as a result, the signal intensity of tissue images observed with magnetic resonance imaging (MRI) may be enhanced. Because this agent is preferentially taken up by normal functioning hepatocytes, normal hepatic tissue is enhanced with MRI while tumor tissue is unenhanced. In addition, because this agent is excreted in the bile, it may be used to visualize the biliary system using MRI.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Gadoxetate disodium plays a crucial role in biochemical reactions as a contrast agent. It interacts with various enzymes, proteins, and other biomolecules to enhance imaging. The compound is taken up by hepatocytes through organic anion-transporting polypeptides (OATPs), which are membrane transport proteins. Once inside the hepatocytes, this compound is excreted into the bile via multidrug resistance-associated protein 2 (MRP2). This selective uptake and excretion mechanism heighten the contrast between healthy liver tissue and lesions, as liver tumors typically lack OATPs and thus do not take up this compound .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in the liver. It influences cell function by enhancing the visibility of cellular structures during MRI. The compound’s uptake by hepatocytes leads to increased signal intensity in liver tissue, which aids in the detection and characterization of liver lesions. This compound does not significantly alter cell signaling pathways, gene expression, or cellular metabolism under normal conditions. Its accumulation in liver cells can provide valuable information about liver function and pathology .

Molecular Mechanism

The molecular mechanism of this compound involves its paramagnetic properties, which develop a magnetic moment when placed in a magnetic field. This property enhances the relaxation rates of nearby water protons, leading to increased signal intensity in MRI images. This compound forms a stable complex with gadolinium ions through ethoxybenzyl diethylenetriaminepentaacetic acid, which chelates the gadolinium ion. This complex is selectively taken up by hepatocytes via OATPs and excreted into the bile by MRP2, providing detailed imaging of liver tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions but can degrade under extreme pH or temperature variations. Long-term studies have shown that this compound remains effective in enhancing MRI images for extended periods, with minimal degradation. Transient respiratory anomalies have been observed in some patients during the arterial phase of imaging, which can affect image quality .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively enhances liver imaging without significant adverse effects. At higher doses, this compound can cause toxic effects, including nephrogenic systemic fibrosis in animals with pre-existing kidney conditions. Studies have shown that the optimal dosage for imaging purposes is well below the threshold for toxicity, ensuring both efficacy and safety .

Metabolic Pathways

This compound is involved in specific metabolic pathways within the liver. It is taken up by hepatocytes through OATPs and excreted into the bile via MRP2. This process does not significantly alter metabolic flux or metabolite levels under normal conditions. In cases of liver dysfunction, the uptake and excretion of this compound can be impaired, providing valuable diagnostic information about the liver’s metabolic state .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through OATPs and MRP2. These transporters facilitate the selective uptake of the compound by hepatocytes and its subsequent excretion into the bile. The distribution of this compound within the liver is highly specific, allowing for detailed imaging of liver tissue and lesions. The compound’s localization and accumulation in hepatocytes provide critical information for diagnosing liver diseases .

Subcellular Localization

The subcellular localization of this compound is primarily within the hepatocytes. The compound is taken up by these cells through OATPs and localized in the cytoplasm before being excreted into the bile via MRP2. This selective localization enhances the contrast between healthy liver tissue and lesions during MRI. This compound does not undergo significant post-translational modifications or targeting signals, relying instead on its inherent chemical properties for subcellular localization .

Properties

CAS No.

135326-22-6

Molecular Formula

C23H31GdN3Na2O11

Molecular Weight

728.7 g/mol

IUPAC Name

disodium;2-[2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;gadolinium

InChI

InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;;2*+1/p-2

InChI Key

CMCJQFVJLCWMBD-UHFFFAOYSA-L

SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3]

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Gd]

Appearance

Solid powder

density

1.088 g/mL at 37 °C

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

disodium gadoxetate
eovist
gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt
gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid
gadolinium ethoxybenzyl DTPA
gadoxetate disodium
gadoxetic acid
gadoxetic acid disodium
Gd-EOB-DTPA
primovist

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does gadoxetate disodium work as a contrast agent in MRI?

A1: this compound is a paramagnetic agent. After intravenous administration, it distributes to the extracellular space and is taken up by hepatocytes, leading to shortening of the T1 relaxation time of water protons in liver tissue. This increased signal intensity on T1-weighted MRI allows for improved visualization of liver parenchyma and lesions [, , , ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H26GdN3O10Na2 and its molecular weight is 605.67 g/mol. Specific spectroscopic data is not provided in the research papers [, ].

Q3: Does this compound interact with any specific molecular targets in the liver?

A3: While this compound primarily acts by shortening T1 relaxation times, research suggests it may interact with the organic anion transporter polypeptide 1B1 (OATP1B1), influencing its expression and potentially affecting uptake in liver cells [].

Q4: Is this compound compatible with different MRI scanners and field strengths?

A4: The research papers primarily focus on the use of this compound with 1.5T MRI systems [, , ]. Its compatibility with other field strengths requires further investigation.

Q5: How is this compound administered, and what is its typical dosage?

A5: this compound is administered intravenously. The research mentions both weight-based (e.g., 0.025 mmol/kg) and fixed doses (e.g., 10 or 20 mL), with some instances of off-label dosing exceeding the recommended range [, , ].

Q6: Are there any factors affecting the pharmacokinetics of this compound?

A6: Yes, research indicates that liver function, particularly Child-Pugh class, significantly influences hepatic enhancement patterns and potentially affects the diagnostic accuracy of this compound-enhanced MRI [, ].

Q7: What are the advantages of this compound over other liver-specific contrast agents?

A7: Studies suggest that this compound, compared to gadobenate dimeglumine, offers advantages in the detection of hepatocellular carcinoma, particularly in patients with cirrhosis [, , , ]. Its rapid uptake by hepatocytes and biliary excretion allow for hepatobiliary phase imaging, which can be valuable for characterizing certain liver lesions [, , ].

Q8: Are there any known safety concerns related to this compound use?

A8: While generally considered safe, this compound has been associated with transient severe motion (TSM) artifacts during arterial phase imaging [, , , , ]. This phenomenon, possibly related to dose and underlying conditions like chronic obstructive pulmonary disease (COPD), can impair image interpretation. Further research is needed to fully elucidate the mechanism behind TSM and identify reliable risk factors [, ].

Q9: Can this compound be used in patients with impaired renal function?

A9: While the research suggests that this compound has a favorable safety profile in patients with moderate to severe renal impairment, including no observed cases of nephrogenic systemic fibrosis, caution is still advised in this patient population [].

Q10: What are the quality control measures taken during the manufacturing of this compound?

A10: As a pharmaceutical product, this compound is subject to rigorous quality control measures throughout its manufacturing process, ensuring its purity, potency, and stability. This includes adhering to Good Manufacturing Practices (GMP) and conducting comprehensive analytical testing.

Q11: What are the potential future applications of this compound in liver imaging?

A11: Ongoing research suggests promising applications of this compound-enhanced MRI in evaluating treatment response after intra-arterial therapy, predicting the hypervascular transformation of precancerous lesions, and even quantitatively assessing liver function [, , ].

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